molecular formula C12H13Cl2NO B252623 2,5-Dichlorobenzoylpiperidine

2,5-Dichlorobenzoylpiperidine

Cat. No.: B252623
M. Wt: 258.14 g/mol
InChI Key: VOIFDXZVPJAMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichlorobenzoylpiperidine is a piperidine derivative featuring a benzoyl group substituted with chlorine atoms at the 2- and 5-positions of the aromatic ring. The compound’s structure combines the piperidine moiety—a six-membered amine ring—with a dichlorinated benzoyl group, which confers distinct electronic and steric properties.

Properties

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

(2,5-dichlorophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H13Cl2NO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

VOIFDXZVPJAMRL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2,5-Dichlorobenzoylpiperidine include piperidine derivatives with variations in substituent type, position, and functional groups. Below is a systematic comparison based on available analogs from certified reference materials (Table 1) and inferred properties.

Substituent Effects: Chlorine vs. Fluorine

  • 4-(2,5-Difluorobenzoyl)piperidine hydrochloride (CAS 1172297-96-9): This analog replaces chlorine with fluorine atoms at the 2- and 5-positions. Such substitutions are often employed to modulate metabolic stability in drug design .
  • This compound : The chlorine atoms increase lipophilicity (logP ~3.2 estimated), which may improve membrane permeability but reduce aqueous solubility relative to the difluoro analog. Chlorine’s inductive electron-withdrawing effects could also influence reactivity in nucleophilic aromatic substitution reactions.

Functional Group Variations

  • 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6): The acetyl and carboxylic acid groups introduce polarity, significantly lowering logP (estimated ~0.8) and enhancing water solubility. This contrasts with the dichlorobenzoyl group’s hydrophobic character, highlighting how functional group choice impacts pharmacokinetic profiles .
  • (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0): The tert-butyloxycarbonyl (Boc) protecting group and hydroxyl moiety add steric bulk and hydrogen-bonding capacity, which are absent in this compound. Such features are critical in peptide synthesis and enzyme inhibition studies .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name CAS Number Substituents/Functional Groups Purity logP (Estimated) Solubility (Water)
This compound Not Available 2,5-dichlorobenzoyl, piperidine N/A ~3.2 Low
4-(2,5-Difluorobenzoyl)piperidine hydrochloride 1172297-96-9 2,5-difluorobenzoyl, piperidine, HCl 95%+ ~2.1 Moderate (HCl salt)
1-Acetylpiperidine-4-carboxylic acid 25503-90-6 Acetyl, carboxylic acid 95%+ ~0.8 High
(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate 143900-43-0 Boc, hydroxyl 95%+ ~1.5 Low

Table 1: Comparative properties of this compound and analogs. Data inferred from structural analogs and substituent trends .

Research Findings and Implications

  • Synthetic Utility : The dichlorobenzoyl group’s electron-deficient aromatic ring may enhance electrophilic reactivity, making it a candidate for cross-coupling reactions, unlike the more electron-rich difluoro analog.
  • Challenges : The lack of certified reference materials for this compound limits experimental reproducibility. In contrast, analogs like those in Table 1 are commercially available at >95% purity, facilitating research .

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